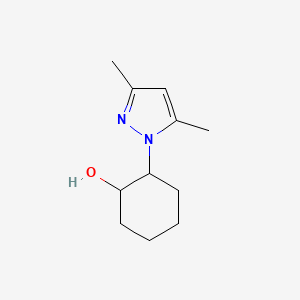
2-(3,5-Dimethylpyrazol-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,5-Dimethylpyrazol-1-yl)cyclohexan-1-ol” is a chemical compound that has been the subject of extensive research in recent years due to its potential applications in various fields of research and industry. It is a derivative of pyrazole that contains two methyl substituents .
Synthesis Analysis
The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . A series of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives has also been synthesized .Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these compounds have been fully assigned .Chemical Reactions Analysis
The glutathione peroxidase like catalytic activity of related compounds has been studied in a model system, in which reduction of hydrogen peroxide with dithiothreitol (DTTred), in the presence of an organoselenium compound was investigated .Scientific Research Applications
Catalytic Applications
The hydrotris(3,5-dimethylpyrazol-1-yl)borate dioxido-vanadium(V) complex, incorporating elements related to 2-(3,5-Dimethylpyrazol-1-yl)cyclohexan-1-ol, has been utilized as an efficient catalyst for the peroxidative oxidation of cyclohexane. This catalyst is notable for its reusability and minimal leaching of vanadium, demonstrating its potential in eco-friendly oxidation processes (Ottaviani et al., 2020).
Enzyme Inhibitory Activities
Compounds derived from 3,5-dimethylpyrazole, such as this compound, have shown selective inhibitory activities against various enzymes like urease and butyrylcholinesterase. These findings are significant in the context of developing targeted enzyme inhibitors (Harit et al., 2012).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of palladium complexes using 3,5-dimethylpyrazolic hybrid ligands, closely related to this compound. These studies provide insights into the formation of monomeric and dimeric complexes, contributing to the understanding of coordination chemistry and molecular structures (Guerrero et al., 2008).
Metal Complex Formation
Studies have shown the ability of 3,5-dimethylpyrazole derivatives to form metal complexes. For instance, dicarbonyl{tris(3,5-dimethylpyrazol-1-yl)hydridoborato}rhodium and similar compounds can activate solvents like cyclohexane, indicating their potential in metal complex formation and solvent activation processes (Barrientos et al., 1990).
Coordination Chemistry
Compounds such as trans-2-(pyrazol-1-yl)cyclohexan-1-ol, derived from 3,5-dimethylpyrazole, have been utilized in the synthesis and study of coordination chemistry with transition metals. These studies enhance our understanding of ligand arrangements and metal-ligand interactions, contributing to the field of inorganic chemistry (Barz et al., 1997).
Mechanism of Action
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14/h7,10-11,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYVRYGLBZVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)
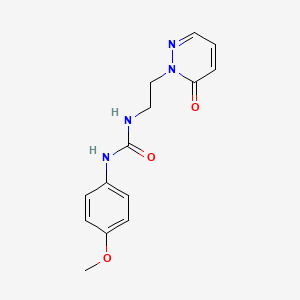
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine](/img/structure/B2683506.png)

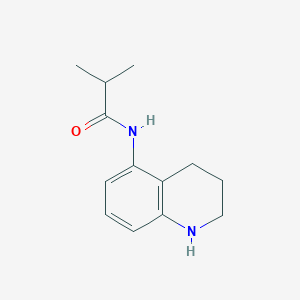
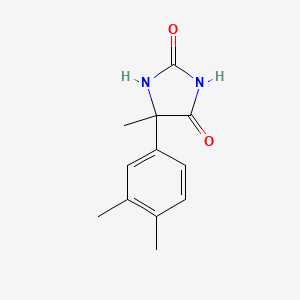
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)
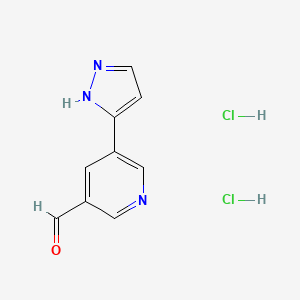

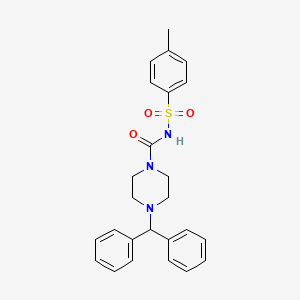
![N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2683519.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)
